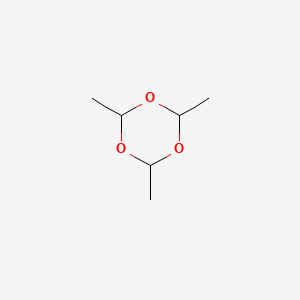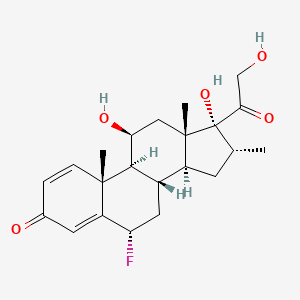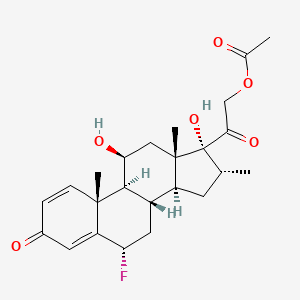
PKCbeta-Inhibitor
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Butyryl-CoA dehydrogenase is extensively studied in the context of metabolic disorders, particularly those related to fatty acid oxidation. It is also used in research on energy metabolism and mitochondrial function. In addition, the enzyme is of interest in the study of certain genetic disorders, such as short-chain acyl-CoA dehydrogenase deficiency .
Wirkmechanismus
The enzyme butyryl-CoA dehydrogenase functions by binding to butyryl-CoA and facilitating the transfer of electrons to an electron-transfer flavoprotein. This process involves the oxidation of the butyryl-CoA substrate, resulting in the formation of crotonyl-CoA. The enzyme’s active site contains a flavin adenine dinucleotide (FAD) cofactor, which plays a critical role in the electron transfer process .
Safety and Hazards
PKCbeta inhibitors, like all drugs, can have side effects. For instance, Enzastaurin, a PKC-β selective inhibitor, has been shown to impair memory in middle-aged rats . Moreover, the long-term toxicity profile of ibrutinib, a first-in-class inhibitor, includes a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension .
Zukünftige Richtungen
Given the potential of PKCbeta inhibitors in treating various diseases, future research will likely focus on improving their efficacy and safety profile. For instance, INST3399 is a promising novel drug candidate for the pharmacological treatment of obesity and associated comorbidities . Furthermore, future efforts targeting PKC with the PKC inhibitor AEB071 as monotherapy in clinical trials of relapsed and refractory CLL patients are warranted .
Biochemische Analyse
Biochemical Properties
The PKCbeta Inhibitor interacts with several enzymes and proteins, including the PKCbeta isozymes . It exhibits selectivity of more than 60-fold in favor of PKCbeta2 relative to other PKC isozymes (PKCalpha, PKCgamma, and PKCepsilon) .
Cellular Effects
The PKCbeta Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The PKCbeta Inhibitor exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The preparation of butyryl-CoA dehydrogenase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under specific conditions to induce the expression of the enzyme, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Butyryl-CoA dehydrogenase catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. This reaction involves the transfer of electrons from butyryl-CoA to an electron-transfer flavoprotein. The enzyme is classified as an oxidoreductase, specifically acting on the CH-CH group of donors with a flavin as an acceptor .
Vergleich Mit ähnlichen Verbindungen
Butyryl-CoA dehydrogenase is similar to other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase and long-chain acyl-CoA dehydrogenase. it is unique in its specificity for short-chain acyl-CoA derivatives. This specificity is due to differences in the enzyme’s active site, which allows it to selectively bind and oxidize short-chain substrates .
Similar compounds include:
- Medium-chain acyl-CoA dehydrogenase
- Long-chain acyl-CoA dehydrogenase
- Isovaleryl-CoA dehydrogenase
These enzymes share structural similarities but differ in their substrate specificities and roles in metabolism .
Eigenschaften
IUPAC Name |
3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWODJBCHRADND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423555 | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257879-35-9 | |
| Record name | Pkcbeta inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PKCbeta Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKC.BETA. INHIBITOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















